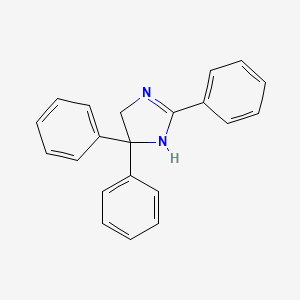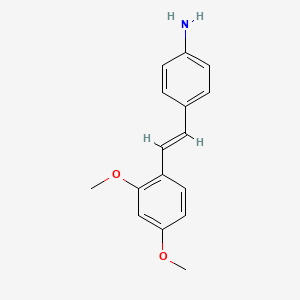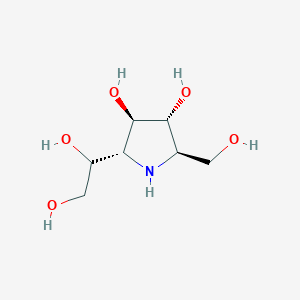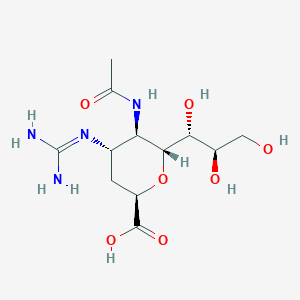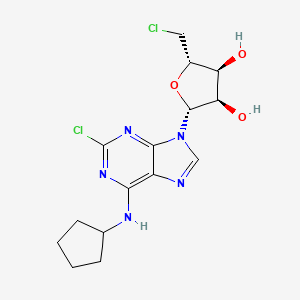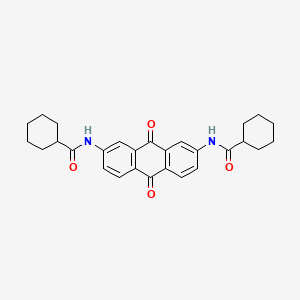
2,7-Bis(cyclohexanecarbonamido)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(cyclohexanecarbonamido)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(cyclohexanecarbonamido)anthraquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to form 2,7-diacetylaminoanthraquinone.
Cyclohexanecarbonylation: The acetylated product is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(cyclohexanecarbonamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,7-Bis(cyclohexanecarbonamido)anthraquinone has several scientific research applications:
Cancer Research: The compound has shown potential as an anticancer agent by inhibiting telomerase activity and inducing apoptosis in cancer cells.
Biological Studies: It is used to study the mechanisms of cell cycle regulation and apoptosis.
Chemical Research: The compound serves as a model for studying the reactivity and properties of anthraquinone derivatives.
Industrial Applications: It is used in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2,7-Bis(cyclohexanecarbonamido)anthraquinone involves:
Telomerase Inhibition: The compound inhibits telomerase, an enzyme crucial for the replication of chromosome termini in cancer cells.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Cell Cycle Arrest: The compound can arrest the cell cycle in the G2/M phase, preventing cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(cyclopentanecarbonamido)anthraquinone
- 2,7-Bis(cycloheptanecarbonamido)anthraquinone
- 2,7-Bis(cyclooctanecarbonamido)anthraquinone
Uniqueness
2,7-Bis(cyclohexanecarbonamido)anthraquinone is unique due to its specific cyclohexane moieties, which confer distinct steric and electronic properties. These properties enhance its ability to interact with biological targets, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C28H30N2O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-[7-(cyclohexanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C28H30N2O4/c31-25-21-13-11-19(29-27(33)17-7-3-1-4-8-17)15-23(21)26(32)24-16-20(12-14-22(24)25)30-28(34)18-9-5-2-6-10-18/h11-18H,1-10H2,(H,29,33)(H,30,34) |
Clé InChI |
ISUCEGSINPVOBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



